2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropyl group, a benzothiophene ring, and a carboxamide functional group, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl precursor. The key steps include:
Formation of the Cyclopropyl Group: This is achieved through the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 2,2-dichloroethene under specific conditions.
Coupling with Benzothiophene: The cyclopropyl intermediate is then coupled with a benzothiophene derivative through a series of reactions involving carbonylation and amination.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogen exchange reactions often utilize reagents like aluminum tribromide or boron tribromide.
Major Products:
Oxidized Derivatives: Various ketones and carboxylic acids.
Reduced Derivatives: Alcohols and amines.
Substituted Derivatives: Brominated or iodinated analogs.
Scientific Research Applications
2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The compound is known to:
Disrupt Cellular Processes: By interacting with enzymes and proteins, it can inhibit or activate specific cellular pathways.
Target Molecular Pathways: It may target pathways involved in cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid: Shares the cyclopropyl and dichloroethenyl groups but lacks the benzothiophene and carboxamide functionalities.
Propan-2-yl 2-{[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with an ester group instead of a carboxamide.
Uniqueness: The presence of both the benzothiophene ring and the carboxamide group in 2-({[3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C17H20Cl2N2O2S |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H20Cl2N2O2S/c1-17(2)9(7-11(18)19)13(17)15(23)21-16-12(14(20)22)8-5-3-4-6-10(8)24-16/h7,9,13H,3-6H2,1-2H3,(H2,20,22)(H,21,23) |
InChI Key |
AYKAFPCYVLBBNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)C=C(Cl)Cl)C |
Origin of Product |
United States |
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